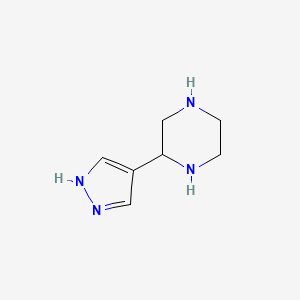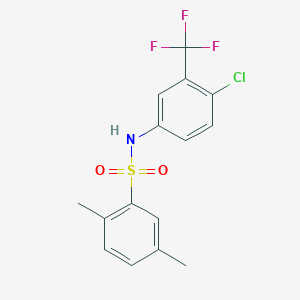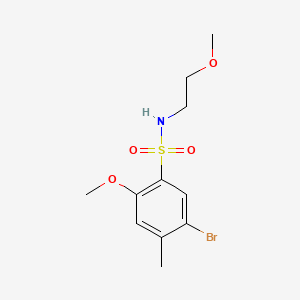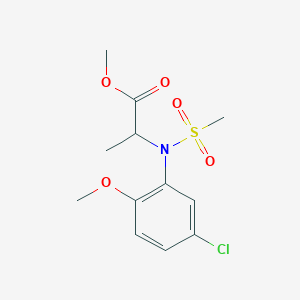![molecular formula C11H16FN3O2 B2796170 1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one CAS No. 2320853-11-8](/img/structure/B2796170.png)
1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one is a complex organic compound featuring a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom or the carbonyl group.
Acylation and Alkylation: These reactions can modify the imidazolidin-2-one moiety, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one has significant potential in scientific research, particularly in:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Studying its interactions with biological systems to understand its pharmacological properties.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Scopolamine: Used for its anticholinergic properties.
Atropine: Employed in medicine for its ability to dilate pupils and treat bradycardia.
The unique fluorine atom and the imidazolidin-2-one moiety distinguish this compound from these compounds, potentially offering different pharmacological profiles and applications.
Eigenschaften
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c12-7-5-8-1-2-9(6-7)15(8)11(17)14-4-3-13-10(14)16/h7-9H,1-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOVILOLGFGQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)N3CCNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Acetyl-2-(2-(ethylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796090.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2796092.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide](/img/structure/B2796093.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B2796094.png)
![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)
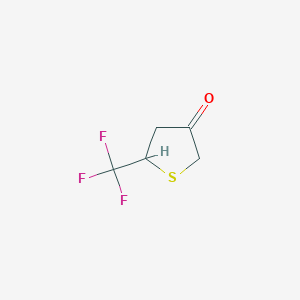
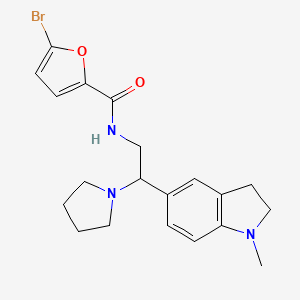
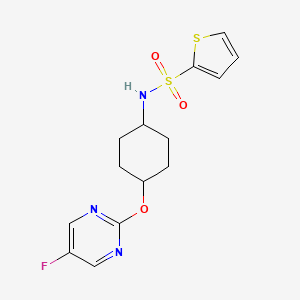
![5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide](/img/structure/B2796102.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)
